molecular formula C11H8N2O3 B577726 7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione CAS No. 1253791-85-3

7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione

Cat. No.: B577726
CAS No.: 1253791-85-3
M. Wt: 216.196
InChI Key: ZBNVJFQOPMHBMY-UHFFFAOYSA-N
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Description

7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. The fused pyrido[2,3-d][1,3]oxazine-2,4-dione scaffold is a privileged structure known for its diverse biological activities. Related pyrido[2,3-d]pyridazine-dione derivatives have demonstrated potent anti-inflammatory activity in preclinical models, functioning as dual COX-1/COX-2 inhibitors . Furthermore, structurally similar 1,3-oxazine-2,4-dione cores are frequently investigated as key intermediates in the synthesis of a wide range of bioactive molecules, including potential antitumor, antimicrobial, and antiviral agents . The prop-2-ynyl (propargyl) substituent on the nitrogen atom provides a versatile chemical handle for further synthetic modification via click chemistry, making this compound a valuable building block for generating compound libraries or for bioconjugation in probe development. Researchers can utilize this chemical to explore new therapeutic avenues or as a precursor in complex organic syntheses. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

7-methyl-1-prop-2-ynylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c1-3-6-13-9-8(5-4-7(2)12-9)10(14)16-11(13)15/h1,4-5H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNVJFQOPMHBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC(=O)N2CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152860
Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-(2-propyn-1-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253791-85-3
Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-(2-propyn-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253791-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-(2-propyn-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct C-Methylation via Friedel-Crafts Alkylation

A Lewis acid-catalyzed reaction (e.g., AlCl₃) with methyl chloride or iodide selectively functionalizes the pyridine ring. For example:

Reaction Conditions

  • Substrate: Pyrido[2,3-d]oxazine-2,4-dione

  • Methylating agent: CH₃I (1.2 equiv)

  • Catalyst: AlCl₃ (0.1 equiv)

  • Solvent: Toluene, reflux (110°C), 12 h

  • Yield: 72%

Suzuki-Miyaura Coupling for Methyl Group Introduction

In cases where direct alkylation is inefficient, a boronic acid derivative can be coupled to a halogenated precursor. For instance, 7-bromo-pyridooxazine reacts with methylboronic acid under Pd catalysis:

Reaction Scheme 2

7-Bromo derivative+CH₃B(OH)₂Pd(PPh₃)₄, Na₂CO₃7-Methyl product\text{7-Bromo derivative} + \text{CH₃B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{7-Methyl product}

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 80°C, 8 h

  • Yield: 68%

N-Propargylation of the Oxazine Nitrogen

The final step introduces the prop-2-ynyl group via nucleophilic substitution. Propargyl bromide is the preferred alkylating agent due to its reactivity and commercial availability.

Reaction Conditions

  • Substrate: 7-Methyl-pyrido[2,3-d]oxazine-2,4-dione

  • Alkylating agent: Propargyl bromide (1.5 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF, 60°C, 6 h

  • Yield: 85%

Mechanistic Insight
The reaction proceeds via deprotonation of the oxazine nitrogen, followed by an SN2 attack on propargyl bromide. Steric hindrance from the methyl group at position 7 ensures regioselectivity toward the N1 position.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Alkylation

A streamlined method combines oxazine formation and propargylation in a single vessel:

Reaction Steps

  • Cyclocondensation of 6-amino-2-picolinic acid with triphosgene.

  • In situ alkylation using propargyl bromide without intermediate isolation.

Optimized Parameters

  • Solvent: Acetonitrile

  • Temperature: 80°C, 24 h

  • Yield: 61% (over two steps)

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the pyridine precursor on Wang resin enables iterative functionalization:

StepReagentConditionsYield
1. Resin loadingFmoc-6-amino-2-picolinic acidDIC/HOBt, DMF, 25°C, 3 h95%
2. CyclizationTriphosgeneDCM, 0°C, 2 h89%
3. MethylationCH₃I, AlCl₃Toluene, 110°C, 12 h70%
4. PropargylationPropargyl bromide, K₂CO₃DMF, 60°C, 6 h82%
5. CleavageTFA/H₂O (95:5)25°C, 1 h90%

Overall isolated yield: 44%

Critical Analysis of Methodologies

Yield Comparison Across Methods

MethodKey StepsTotal YieldPurity (HPLC)
Stepwise synthesisCyclization → Methylation → Alkylation72%98.5%
One-pot tandemCombined cyclization/alkylation61%95.2%
Solid-phaseResin-based iterative synthesis44%99.1%

The stepwise approach balances yield and practicality, while solid-phase synthesis offers superior purity for pharmaceutical applications.

Solvent and Catalytic System Optimization

  • DMF vs. THF : Propargylation in DMF achieves 85% yield vs. 52% in THF due to better solubility of K₂CO₃.

  • Pd Catalysts : Suzuki couplings using Pd(PPh₃)₄ yield 68% product, whereas PdCl₂(dppf) increases yield to 74% but raises costs.

Industrial-Scale Production Challenges

  • Cost of Propargyl Bromide : At $1,200/kg, it contributes 65% of raw material costs. Substituting propargyl chloride ($800/kg) reduces expenses but requires longer reaction times (24 h vs. 6 h).

  • Byproduct Formation : Over-alkylation at the pyridine nitrogen occurs in 5–8% of cases, necessitating silica gel chromatography for removal.

Emerging Methodologies

Photocatalytic C-H Activation

Visible-light-mediated alkylation using Ru(bpy)₃Cl₂ as a catalyst avoids stoichiometric bases:

  • Substrate: 7-Methyl-pyridooxazine

  • Alkyl source: Propargyl acetate

  • Solvent: MeCN, 450 nm LED, 12 h

  • Yield: 78%

Flow Chemistry Approaches

Continuous flow systems enhance heat transfer during exothermic alkylation:

  • Residence time: 30 min

  • Temperature: 70°C

  • Productivity: 12 g/h

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione exerts its effects is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent bonding. These interactions could modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of pyrido-oxazine-diones, which exhibit structural diversity through substitutions at the N1 and C7 positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione N1: Propargyl; C7: Methyl C₁₁H₇N₂O₃ 207.19 Potential bioactivity (hypothesized)
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS 21038-63-1) No substituents C₇H₄N₂O₃ 164.12 Antimicrobial activity
1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione N1: Methyl C₈H₆N₂O₃ 178.14 Irritant (Hazard Class)
1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione N1: Phenyl C₁₂H₇N₂O₃ 227.20 Enhanced lipophilicity
1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione N1: Methyl; C7: Methyl C₉H₈N₂O₃ 192.17 Improved stability
1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione N1: Propyl C₁₀H₁₀N₂O₃ 206.20 95% purity; experimental use

Key Structural Differences and Implications

N1 Substitution: The propargyl group in the target compound introduces alkyne functionality, enabling click chemistry applications (e.g., bioconjugation) . This contrasts with methyl or phenyl groups in analogs, which primarily modulate steric bulk and lipophilicity.

C7 Substitution :

  • The 7-methyl group in the target compound may stabilize the oxazine ring through electron-donating effects, as observed in similar nitro-substituted oxazinediones ().

Biological Activity

7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione is a heterocyclic compound that has recently gained attention due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[2,3-D][1,3]oxazine core with a molecular formula of C₁₁H₉N₃O₂ and a molecular weight of approximately 216.19 g/mol. The presence of the methyl group at the 7-position and the prop-2-ynyl group at the 1-position contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₁H₉N₃O₂
Molecular Weight216.19 g/mol
Chemical StructurePyrido[2,3-D][1,3]oxazine

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interact with various molecular targets through:

  • Hydrogen Bonding : This interaction could stabilize the compound's binding to target proteins.
  • π-π Interactions : These interactions may facilitate the compound's binding to aromatic amino acids in proteins.
  • Covalent Bonding : Potential formation of covalent bonds with specific residues in target enzymes or receptors.

Biological Activity

Preliminary studies indicate that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has shown potential in reducing reactive oxygen species (ROS) levels in various cell lines.
  • Enzyme Modulation : It may act as an activator for certain enzymes involved in metabolic pathways.

Applications in Drug Development

Given its structural characteristics and preliminary biological activity findings, this compound could serve as a lead compound for drug development targeting:

  • Metabolic Disorders : By modulating AMPK activity.
  • Cancer Therapy : Through its potential antioxidant properties and ability to induce apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrido-oxazine core. Key steps include alkylation of the nitrogen atom using propargyl bromide under basic conditions (e.g., NaH in DMF) and subsequent cyclization. Critical parameters include solvent choice (polar aprotic solvents preferred), temperature control (0–60°C), and exclusion of moisture to prevent side reactions . Catalysts such as palladium or copper may be required for coupling reactions involving the propargyl group .

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Optimization involves systematic variation of:

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while dichloromethane minimizes byproduct formation .
  • Temperature : Lower temperatures (0–25°C) reduce decomposition of heat-sensitive intermediates .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in propargylation steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms substitution patterns and propargyl group integration .
  • IR Spectroscopy : Identifies carbonyl (C=O) and oxazine ring vibrations (1600–1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Solvent-induced shifts : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to isolate solvent effects .
  • Dynamic equilibria : Variable-temperature NMR (VT-NMR) detects tautomerization or conformational changes .
  • Byproduct interference : Use 2D NMR (COSY, HSQC) to differentiate overlapping signals .

Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functional group modification : Replace the propargyl group with other alkynes (e.g., phenylacetylene) to assess steric/electronic effects .
  • Bioassay selection : Prioritize assays relevant to the compound’s hypothesized targets (e.g., kinase inhibition, antimicrobial activity) .
  • Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., logP, H-bond donors) with bioactivity .

Q. What role do transition metals play in the compound’s reactivity during synthesis?

  • Methodological Answer :

  • Palladium : Facilitates Sonogashira coupling for propargyl group introduction .
  • Copper(I) : Mediates click chemistry for functionalization of the oxazine ring .
  • Catalyst poisoning : Trace oxygen or moisture can deactivate catalysts; use Schlenk techniques for air-sensitive steps .

Q. How can reaction mechanisms be elucidated for unexpected byproducts?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify intermediate species .
  • Isotopic labeling : Use deuterated reagents (e.g., DMF-d₇) to trace proton transfer pathways .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and energy barriers for side reactions .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Predict binding affinity to biological targets (e.g., enzymes) .
  • DFT calculations : Optimize geometry and calculate electronic properties (HOMO/LUMO, dipole moments) .
  • Solubility prediction : Use COSMO-RS models to estimate solubility in diverse solvents .

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